1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a complex organic compound that belongs to the class of imidazopyridines. This compound features a piperidinone moiety linked to an imidazopyridine structure, which is significant in medicinal chemistry due to its potential biological activities. Imidazopyridines are known for their roles in various pharmacological applications, including anti-cancer and anti-inflammatory properties.
The compound can be derived from various synthetic routes involving imidazopyridine derivatives and piperidine-based structures. Research has highlighted the importance of these compounds in drug discovery and development, particularly in targeting specific biological pathways.
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one can be classified as:
The synthesis of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one typically involves multi-step chemical reactions that include:
Recent approaches have emphasized environmentally friendly synthesis techniques, such as metal-free catalysts and one-pot reactions. For instance, the Groebke–Blackburn–Bienaymé reaction has been utilized for constructing complex imidazopyridine frameworks efficiently under mild conditions .
The compound's molecular formula is , and it has a molecular weight of approximately 224.29 g/mol. The presence of various functional groups contributes to its reactivity and potential biological interactions.
The compound can undergo several chemical reactions:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to confirm the structure and purity of synthesized compounds .
The mechanism of action for 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses.
Research indicates that compounds with similar structures may inhibit key signaling pathways such as STAT3 phosphorylation, which is crucial in cancer cell proliferation . The binding affinity and specificity towards target proteins are essential for determining therapeutic efficacy.
Relevant data from studies indicate that modifications to the piperidine moiety can significantly affect solubility and bioavailability .
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one shows promise in various scientific applications:
Ongoing research continues to explore its full potential in medicinal chemistry and related fields .
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one (CAS: 918798-16-0) is synthesized via multistep routes involving halogenated intermediates and ring-formation reactions. The core imidazo[1,2-a]pyridine scaffold is typically constructed through cyclocondensation between 5,6-diaminopyridine-3-carboxylate esters and α-haloketones. Methyl or isopropyl esters serve as key precursors due to their balance of reactivity and steric accessibility. For example, methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 248919-96-2) is prepared in 84–91% yield by reacting 5,6-diaminopyridine-3-carboxylic acid methyl ester with 1-bromo-2-butanone in ethanol, optimizing solvent polarity to suppress side reactions [1] [4]. Similarly, isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 403668-97-3) leverages the bulkier isopropoxy group to facilitate crystallization during purification [3].
The piperidinone moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. In SNAr routes, the ester intermediate undergoes saponification to generate the carboxylic acid, followed by coupling with 4-aminopiperidine using peptide-coupling agents like HATU. Alternatively, direct displacement of a 6-halo substituent (iodo or bromo) on the imidazopyridine core with piperidin-2-one is catalyzed by palladium complexes, though this method requires stringent anhydrous conditions [6].
Table 1: Key Precursor Intermediates for Target Compound Synthesis
Intermediate | CAS Number | Molecular Formula | Yield | Key Synthetic Condition |
---|---|---|---|---|
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate | 248919-96-2 | C₁₁H₁₃N₃O₂ | 84–91% | Ethanol reflux, 12 h |
Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate | 403668-97-3 | C₁₃H₁₇N₃O₂ | 78% | Isopropanol, 80°C, 10 h |
8-Amino-6-iodo-2,3-dimethylimidazo[1,2-a]pyridine | Not provided | C₉H₁₀IN₃ | 75% | NIS in DMF, 0°C to RT |
Cyclocondensation methodologies dominate the formation of the imidazo[1,2-a]pyridine core. The reaction of 5,6-diaminopyridine-3-carboxylic acid esters with α-haloketones (e.g., 3-bromobutan-2-one or 1-bromo-2-butanone) proceeds via nucleophilic displacement of halogen by the primary amine, followed by intramolecular cyclodehydration. Ethanol is the preferred solvent due to its ability to solubilize both polar aminopyridines and hydrophobic ketones while minimizing decomposition. The reaction typically requires 8–12 hours at 80–85°C, with yields exceeding 80% after recrystallization from methanol/water mixtures [4] [6].
Critical modifications enhance efficiency:
For the final coupling to piperidin-2-one, microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, heating the iodoimidazopyridine intermediate with piperidin-2-one and K₂CO₃ in DMF at 150°C for 20 minutes under microwave irradiation achieves 92% conversion, compared to 65% yield via conventional heating [4].
Table 2: Optimization of Cyclocondensation for Imidazopyridine Core Synthesis
α-Haloketone | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1-Bromo-2-butanone | Ethanol | 80°C | 12 | 91 | 98 |
3-Chlorobutan-2-one | Acetonitrile | 85°C | 15 | 72 | 90 |
3-Bromobutan-2-one | Ethanol | 80°C | 10 | 89 | 97 |
Palladium-catalyzed carbonylation enables direct installation of the piperidinone moiety onto halogenated imidazopyridines. A recyclable heterogeneous Pd catalyst immobilized on a supported ionic liquid phase (SILP) effectively converts 6- or 8-iodoimidazo[1,2-a]pyridines to amides under carbon monoxide pressure. Key process parameters include:
The SILP-Pd catalyst demonstrates excellent recyclability in aminocarbonylation, maintaining >90% yield over 10 cycles with Pd-leaching below 0.5 ppm. Competing pathways exist depending on nucleophile basicity: aliphatic amines (e.g., piperidin-2-one) undergo mono-carbonylation, while morpholine derivatives form bis-carbonylated products. This method bypasses ester intermediates, streamlining access to the target compound from 8-amino-6-iodo-2,3-dimethylimidazo[1,2-a]pyridine in one step [5].
Alternative methods include Buchwald-Hartwig amination using Pd(dba)₂/XPhos, but substrate inhibition occurs due to coordination of the imidazopyridine nitrogen to palladium. Nickel catalysis (e.g., NiCl₂(dme)/dppf) offers a lower-cost alternative but suffers from reduced functional-group tolerance [6].
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one exhibits potent bioactivity as a cytochrome bc₁ complex (QcrB) inhibitor, disrupting oxidative phosphorylation in Mycobacterium tuberculosis. Its structural features align with pharmacophores of clinical-stage anti-tuberculosis agents like telacebec (Q203):
Table 3: Structural Features and Biological Implications
Structural Element | Role in Bioactivity | SAR Insight |
---|---|---|
8-Amino group | Hydrogen-bond donation to Asp49 of QcrB | Replacement with OH or CH₃ abolishes activity |
2,3-Dimethylimidazopyridine | Lipophilic core for membrane penetration | Methyl groups prevent metabolic oxidation |
Piperidin-2-one | Conformationally flexible linker | Cyclic amide reduces off-target binding vs. linear analogues |
Derivatives modified at the piperidinone nitrogen show diminished activity, confirming the carbonyl’s role as a hydrogen-bond acceptor. The compound’ efficacy against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains (MIC₉₀ <0.1 μM) positions it as a promising anti-TB scaffold [8].
The compound is characterized by orthogonal analytical methods:
Thermal stability assessed via thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for solid-dosage formulations. Solubility studies reveal moderate aqueous solubility (0.8 mg/mL at pH 7.4), enhanced by salt formation with succinic acid (4.2 mg/mL) [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7